molecular formula C18H17FN2O2S2 B2721745 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide CAS No. 894015-48-6

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2721745
CAS No.: 894015-48-6
M. Wt: 376.46
InChI Key: FHCVPUHHJLHJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide (CAS 894015-48-6) is a synthetic small molecule with a molecular formula of C18H17FN2O2S2 and a molecular weight of 376.47 g/mol . This benzothiazole sulfonamide derivative is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 2-aminothiazole-sulfonamide scaffold have demonstrated a range of pharmacological activities, including potent inhibitory effects against key enzymes such as urease, α-glucosidase, and α-amylase, making them promising candidates for investigating new therapeutic approaches for conditions like diabetes and infections linked to urease activity, such as those caused by Helicobacter pylori . Furthermore, structurally related sulfonamide thiazole compounds have been explored for their role in targeted cancer therapies, specifically as inhibitors of the Raf kinase family (including B-Raf), which is a critical component of the Ras-Raf-MEK-ERK signaling pathway that controls cell division and survival . In silico ADMET predictions for analogous compounds indicate high gastrointestinal absorption, non-permeability of the blood-brain barrier, and a promising safety profile with minimal toxicity, underscoring their potential as lead compounds . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-16(24-18(21-13)14-7-3-2-4-8-14)11-12-20-25(22,23)17-10-6-5-9-15(17)19/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCVPUHHJLHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Disconnections

The molecule dissects into three modular components (Fig. 1):

  • 2-Fluorobenzenesulfonamide : Provides electron-withdrawing characteristics and metabolic stability.
  • Ethyl Spacer : Facilitates conformational flexibility between the thiazole and sulfonamide.
  • 4-Methyl-2-phenylthiazole : Imparts hydrophobic and π-stacking interactions critical for biological activity.

Convergent vs. Linear Synthesis

Convergent strategies dominate industrial-scale production due to higher atom economy. Key intermediates include:

  • 5-(2-Aminoethyl)-4-methyl-2-phenylthiazole (Intermediate A)
  • 2-Fluorobenzenesulfonyl chloride (Intermediate B).

Detailed Synthetic Protocols

Thiazole Core Construction

The 4-methyl-2-phenylthiazole moiety is synthesized via Hantzsch thiazole synthesis (Scheme 1):

Procedure :

  • Combine thiourea (1.0 equiv) and α-chloro-4-methylacetophenone (1.05 equiv) in ethanol.
  • Reflux at 80°C for 6–8 hr under N₂.
  • Cool to 0°C, precipitate with ice-water, and filter.
  • Recrystallize from ethanol/water (7:3) to yield 4-methyl-2-phenylthiazole (85–92% yield).

Critical Parameters :

  • Excess α-chloroketone prevents thiourea dimerization.
  • Anhydrous conditions minimize hydrolysis.

Ethyl Linker Installation

Bromination-Alkylation Sequence :

  • Treat 4-methyl-2-phenylthiazole with N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light (12 hr).
  • React the resultant 5-bromomethylthiazole with ethylenediamine (3.0 equiv) in THF at 25°C for 24 hr.
  • Purify Intermediate A via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 68–74%
Characterization :

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.42 (t, J=6.8 Hz, 2H, CH₂NH), 3.85 (t, J=6.8 Hz, 2H, CH₂S), 7.22–7.45 (m, 5H, Ph).

Sulfonamide Coupling

Protocol :

  • Dissolve Intermediate A (1.0 equiv) and 2-fluorobenzenesulfonyl chloride (1.2 equiv) in anhydrous CH₂Cl₂.
  • Add Et₃N (2.5 equiv) dropwise at 0°C.
  • Stir at 25°C for 12 hr.
  • Wash with 1M HCl (2×), brine, dry (Na₂SO₄), and concentrate.
  • Recrystallize from EtOH to obtain the title compound.

Optimization Insights :

  • Base Selection : Et₃N > pyridine (yield 78% vs. 65%) due to superior HCl scavenging.
  • Solvent : CH₂Cl₂ outperforms THF by minimizing sulfonyl chloride hydrolysis.

Process Optimization and Scale-Up

Reaction Monitoring

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Flow: 1.0 mL/min, λ=254 nm
  • Retention time: 6.8 min

Purification Challenges

Common Impurities :

  • Des-fluoro analog : Forms via residual H₂O-induced hydrolysis (Fig. 2A).
  • Di-sulfonylated byproduct : From over-alkylation (Fig. 2B).

Mitigation Strategies :

  • Use molecular sieves (4Å) during coupling.
  • Limit sulfonyl chloride to 1.2 equiv.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.12 (d, J=7.6 Hz, 1H, Ar-F),
  • 7.58–7.42 (m, 5H, Ph),
  • 3.88 (t, J=6.4 Hz, 2H, CH₂S),
  • 3.02 (t, J=6.4 Hz, 2H, CH₂N),
  • 2.41 (s, 3H, CH₃).

HRMS :

  • Calcd for C₁₈H₁₇FN₂O₂S₂: 376.46
  • Found: 376.47 [M+H]⁺

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent CN102056914A outlines a microreactor-based approach:

  • Residence time : 8 min at 120°C
  • Productivity : 1.2 kg/day per reactor module

Advantages :

  • 40% reduction in solvent use vs. batch.
  • Improved temperature control minimizes decomposition.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot Study :

  • Catalyst : Engineered sulfotransferase SaSuLT-3
  • Conversion : 94% at 37°C, pH 7.4
  • Benefits : No protecting groups required

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or phenyl groups.

    Reduction: Reduced forms of the sulfonamide or thiazole ring.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide may exhibit similar properties due to its structural characteristics. Research indicates that modifications in sulfonamide structures can enhance their inhibitory effects against specific bacterial strains.

Anticancer Potential

The thiazole ring in this compound is known for its biological activity, particularly in targeting enzymes or receptors involved in cancer progression. Studies have shown that certain thiazole derivatives possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The mechanism of action for this compound involves interactions with specific biological targets. Research into SAR has revealed that variations in the sulfonamide structure can lead to enhanced inhibition against isoforms of carbonic anhydrases, indicating a promising avenue for drug development.

Applications Overview

Application AreaDescription
Antimicrobial AgentsPotential use against various bacterial infections due to sulfonamide activity.
Anticancer AgentsTargeting cancer cell pathways through thiazole-mediated mechanisms.
Enzyme InhibitionInhibition of carbonic anhydrases and other enzymes relevant to disease processes.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against resistant strains of bacteria. Modifications similar to those found in this compound could enhance this activity.
  • Antitumor Efficacy : Research published in medicinal chemistry journals highlighted the effectiveness of thiazole-containing compounds in reducing tumor size in animal models, suggesting a direct correlation between structural modifications and biological efficacy.
  • Enzyme Interaction Studies : Investigations into the interactions between sulfonamides and carbonic anhydrases have shown that specific substitutions can significantly alter binding affinity and inhibitory potency, paving the way for targeted drug design.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural Features and Molecular Data

Compound Name Molecular Formula Substituents (Thiazole) Substituents (Benzene) Molecular Weight (g/mol)
2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide (Target) C₁₈H₁₆FN₂O₂S₂ 4-methyl, 2-phenyl 2-fluoro 390.5
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide () C₁₈H₁₇ClN₂O₂S₂ 4-methyl, 2-phenyl 4-chloro 392.92
2-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide C₁₉H₁₉FN₂O₂S₂ 4-methyl, 2-(3-methylphenyl) 2-fluoro 390.5
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide C₁₈H₁₆ClFN₂O₂S₂ 4-methyl, 2-(4-chlorophenyl) 2-fluoro 410.91
4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide C₁₉H₁₉FN₂O₂S₂ 4-methyl, 2-(4-methylphenyl) 4-fluoro 390.5
2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide C₁₈H₁₆F₂N₂O₂S₂ 4-methyl, 2-phenyl 2,5-difluoro 394.46

Key Observations :

Substituent Position and Electronic Effects: The target compound’s 2-fluoro substitution on the benzene contrasts with 4-chloro () or 4-fluoro (Entry 5), which alter electronic distribution and steric interactions. Difluoro substitution (Entry 6) increases molecular weight and polarity compared to mono-fluoro derivatives.

Molecular Weight Trends :

  • Chlorine substitution (Entry 4, 410.91 g/mol) increases molecular weight more significantly than fluorine (Target, 390.5 g/mol).

Example :

  • The chloro analogue () may follow similar steps, substituting fluorobenzene-sulfonyl chloride with chlorobenzene-sulfonyl chloride.
  • Yields for related sulfonamide derivatives range from 49% to 95% , depending on reaction conditions (e.g., solvent, temperature).

Biological Activity

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of drugs known for their antibacterial, antifungal, and anticancer properties. The thiazole moiety in its structure is particularly significant, as thiazole derivatives have been shown to exhibit various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H17FN2O2S
Molecular Weight348.46 g/mol
CAS Number894015-05-5

Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. A study evaluated the activity of various benzene sulfonamides, including derivatives similar to the target compound, against different bacterial strains. The results demonstrated that these compounds effectively inhibited bacterial growth, suggesting that the thiazole component enhances the antibacterial activity through mechanisms such as inhibition of folate synthesis .

Anticancer Properties

The thiazole ring in the compound has been associated with anticancer activity. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells by interacting with specific cellular targets. In vitro studies showed that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .

Cardiovascular Effects

In a study involving isolated rat hearts, certain benzene sulfonamide derivatives were found to impact perfusion pressure and coronary resistance. The experimental design indicated that these compounds could modulate cardiovascular parameters, potentially through interactions with calcium channels . Although specific data on this compound is limited, its structural similarities suggest potential cardiovascular effects warranting further investigation.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. The findings revealed that compounds containing the thiazole moiety exhibited enhanced activity compared to non-thiazole sulfonamides. This suggests a structure–activity relationship where modifications in the molecular structure significantly influence biological activity .

Pharmacokinetic Studies

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Theoretical models using programs like SwissADME have been employed to predict these parameters for related compounds. These studies indicate favorable permeability and bioavailability profiles for thiazole-containing sulfonamides, which could translate into effective therapeutic agents .

Q & A

Q. What are the key synthetic strategies for preparing 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the thiazole core and sulfonamide coupling. A general approach includes:

  • Thiazole ring formation : Bromination of a ketone intermediate (e.g., 2-bromo-1-(4-(methylsulfonyl)phenyl)-2-phenylethan-1-one) under acidic conditions, followed by cyclization with thiourea derivatives to form the 4-methyl-2-phenylthiazole scaffold .
  • Sulfonamide coupling : Reacting the thiazole-ethylamine intermediate with 2-fluorobenzenesulfonyl chloride in dry pyridine. Optimization focuses on controlling stoichiometry (1.1:1 sulfonyl chloride:amine ratio) and reaction time (5–6 hours) to minimize byproducts .
  • Purification : Flash chromatography or recrystallization is critical for isolating the target compound with >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • NMR/LC-MS : Confirm the presence of the fluorobenzene (¹⁹F NMR δ ~ -110 ppm) and thiazole protons (¹H NMR δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₉H₁₈FN₃O₂S₂) .
  • X-ray crystallography : Resolves the spatial arrangement of the sulfonamide group relative to the thiazole ring, critical for understanding steric effects in target binding. Similar diaryl ether sulfonamides have been resolved to <2.0 Å resolution .

Q. What in vitro assays are suitable for initial evaluation of this compound’s biological activity?

  • Enzyme inhibition : Screen against NaV1.7 ion channels using patch-clamp electrophysiology (IC₅₀ determination) .
  • Cellular assays : Test cytotoxicity (e.g., HEK293 cells) and metabolic stability in liver microsomes (e.g., human/rat CYP450 isoforms) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between preclinical species and humans?

  • Microdose studies : Administer a sub-therapeutic dose (e.g., 100 μg) in humans to measure plasma half-life and clearance. This approach resolved variability in preclinical PK models for related sulfonamides, enabling confidence in human dose predictions .
  • Interspecies scaling : Adjust for differences in CYP metabolism (e.g., CYP3A4 vs. CYP2C19) using in vitro hepatocyte data .

Q. What strategies improve selectivity for NaVover other voltage-gated sodium channels (e.g., NaV1.5)?

  • Structural modifications : Introduce electronegative groups (e.g., fluorine) at the sulfonamide’s para-position to enhance binding to NaV1.7’s voltage-sensing domain. Diarylether sulfonamides with fluoro-substitutions showed >100-fold selectivity over NaV1.5 .
  • Computational modeling : Use molecular dynamics simulations to optimize interactions with NaV1.7’s domain IV (e.g., Arg1600, Glu1613) while avoiding conserved residues in other isoforms .

Q. How can metabolic instability due to sulfonamide oxidation be mitigated during lead optimization?

  • Isotere replacement : Replace labile methyl groups on the thiazole ring with trifluoromethyl or cyclopropyl moieties to reduce CYP2D6-mediated oxidation .
  • Prodrug approaches : Mask the sulfonamide as an ester or carbamate to enhance oral bioavailability, as demonstrated in related benzothiazole derivatives .

Q. What methods resolve contradictions in biological activity data across different cell lines?

  • Orthogonal assays : Cross-validate using electrophysiology (e.g., automated patch-clamp) and fluorescence-based flux assays (e.g., FLIPR) to confirm target engagement .
  • Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify confounding interactions. For example, off-target binding to hERG channels can explain variability in cardiac toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.